

Spectroscopic Properties of Gold Trisulfide (Au₂S₃): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gold trisulfide (Au₂S₃), also known as auric sulfide, is an inorganic compound with the chemical formula Au₂S₃. It is described as a black, amorphous solid, a characteristic that has presented significant challenges to its structural elucidation via traditional crystallographic techniques like X-ray diffraction.[1][2][3] Its insolubility in water and mineral acids, coupled with its solubility in sodium cyanide and concentrated sodium sulfide solutions, dictates the handling and characterization methodologies.[1][3][4][5][6] For researchers in materials science and drug development, understanding the spectroscopic properties of Au₂S₃ is crucial for its identification, characterization, and potential application in areas such as catalysis and nanomedicine.

This technical guide provides a comprehensive overview of the known and predicted spectroscopic properties of **gold trisulfide**. Given the scarcity of direct experimental spectroscopic data for bulk Au₂S₃, this document consolidates information from analogous gold-sulfur systems, theoretical studies, and computational predictions to offer a robust understanding of its likely spectroscopic signatures. Detailed experimental protocols for its characterization and computational workflows for theoretical analysis are also presented.

Physicochemical Properties of Gold Trisulfide

A summary of the key physical and chemical properties of **gold trisulfide** is presented in Table 1.

Property	Value/Description	References	
Chemical Formula	Au ₂ S ₃	[7]	
Molecular Weight	490.1 g/mol [7]		
Appearance	Black, amorphous solid	[1][2][3]	
Solubility	Insoluble in water and mineral acids. Soluble in sodium cyanide and concentrated sodium sulfide solutions.	[1][3][4][5][6]	
Crystal Structure	Amorphous (no reported X-ray diffraction pattern)	[1][2][3]	

Synthesis of Gold Trisulfide

Several methods for the synthesis of **gold trisulfide** have been reported. The choice of method can influence the purity and morphology of the resulting material. A general workflow for synthesis and subsequent characterization is depicted below.

Caption: General workflow for the synthesis and spectroscopic characterization of Au₂S₃.

A commonly cited synthesis involves the reaction of a gold(III) salt, such as chloroauric acid (HAuCl₄), with a sulfide source, like sodium sulfide (Na₂S), in an aqueous solution. Another reported method is a sonochemical reaction between gold(III) acetate and elemental sulfur in decalin.[2]

Experimental Protocols for Spectroscopic Characterization

Due to its amorphous nature, a multi-technique approach is recommended for the spectroscopic characterization of Au₂S₃.[8][9]

UV-Visible (UV-Vis) Spectroscopy

- Objective: To determine the electronic absorption properties. For nanosized Au₂S₃, this can reveal information about the localized surface plasmon resonance (LSPR).
- Methodology:
 - Sample Preparation: Disperse the Au₂S₃ sample in a suitable solvent in which it is stable and does not react (e.g., for colloidal suspensions). The concentration should be adjusted to yield an absorbance within the linear range of the spectrophotometer (typically 0.1 -1.0).
 - Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
 - Data Acquisition: Record the absorption spectrum over a wavelength range of at least 200-800 nm. A reference cuvette containing only the solvent should be used for baseline correction.
 - Analysis: Identify the wavelength of maximum absorbance (λmax). For nanoparticles, the
 position and shape of the LSPR peak can provide insights into their size and aggregation
 state.[7][10][11]

Raman Spectroscopy

- Objective: To probe the vibrational modes, specifically the Au-S stretching and bending modes.
- Methodology:
 - Sample Preparation: The solid Au₂S₃ powder can be analyzed directly. A small amount of the sample is placed on a microscope slide.
 - Instrumentation: A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm, 633 nm, or 785 nm). The choice of laser wavelength is critical to avoid fluorescence and sample degradation.
 - Data Acquisition: Acquire Raman spectra over a relevant spectral range (e.g., 100 1000 cm⁻¹). The laser power and acquisition time should be optimized to obtain a good signal-

to-noise ratio without inducing thermal damage to the sample.

Analysis: Identify the characteristic Raman peaks corresponding to Au-S vibrations.[12]
 [13]

X-ray Photoelectron Spectroscopy (XPS)

- Objective: To determine the elemental composition and the chemical (oxidation) states of gold and sulfur.
- Methodology:
 - Sample Preparation: A small amount of the Au₂S₃ powder is mounted on a sample holder using double-sided adhesive tape. The sample must be ultra-high vacuum (UHV) compatible.
 - Instrumentation: An XPS system with a monochromatic X-ray source (e.g., Al Kα or Mg Kα).
 - Data Acquisition:
 - Acquire a survey spectrum to identify all elements present on the surface.
 - Acquire high-resolution spectra for the Au 4f and S 2p regions to determine their chemical states.
 - Analysis:
 - The binding energies of the photoemission peaks are determined and compared to literature values for gold and sulfur compounds.
 - The Au 4f region is expected to show a doublet (Au 4f₇/₂ and Au 4f₅/₂). The S 2p region may show contributions from sulfide (S^{2−}) and potentially other sulfur species.[4][6][14]

Infrared (IR) Spectroscopy

- Objective: To identify vibrational modes in the infrared region of the spectrum.
- Methodology:

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of Au₂S₃ with dry potassium bromide (KBr) powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used for direct analysis of the powder.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the IR spectrum in the mid-IR range (typically 4000 400 cm⁻¹).
- Analysis: Identify absorption bands corresponding to Au-S vibrational modes. Due to the amorphous nature and the low energy of these vibrations, the features in the far-IR region might be broad.

Predicted Spectroscopic Properties of Gold Trisulfide

In the absence of comprehensive experimental data, the following sections outline the expected spectroscopic features of Au_2S_3 based on theoretical considerations and data from related gold-sulfur compounds.

UV-Visible Spectroscopy

Bulk Au₂S₃ is a black solid, indicating broad absorption across the visible spectrum. For colloidal or nanosized Au₂S₃, a localized surface plasmon resonance (LSPR) peak would be expected, characteristic of gold-containing nanoparticles. The position and intensity of this peak would be highly dependent on the particle size, shape, and the surrounding dielectric medium. Based on studies of gold/gold sulfide nanoparticles, a broad absorption in the near-infrared (NIR) region is also possible.[15]

Raman Spectroscopy

The Raman spectrum of Au₂S₃ is expected to be dominated by vibrations of the Au-S bonds. Based on studies of gold-thiolate compounds and surface-enhanced Raman spectroscopy (SERS) of sulfur on gold, the Au-S stretching vibrations are anticipated in the 200-400 cm⁻¹ region.[12] Due to the amorphous nature of Au₂S₃, the Raman peaks are expected to be broad.

X-ray Photoelectron Spectroscopy (XPS)

The XPS spectrum will be a key tool for confirming the +3 oxidation state of gold and the -2 oxidation state of sulfur.

- Au 4f: The Au 4f spectrum is expected to show a doublet corresponding to Au 4f₇/₂ and Au 4f₅/₂. For Au(III) compounds, the Au 4f₇/₂ binding energy is typically in the range of 85.5 87.0 eV.
- S 2p: The S 2p spectrum is expected to show a main peak corresponding to sulfide (S^{2-}). The S $2p_3/2$ binding energy for metal sulfides is typically in the range of 161.0 163.0 eV.

A summary of expected XPS binding energies is provided in Table 2.

Element	Core Level	Expected Binding Energy (eV)	Notes
Gold (Au)	Au 4f7/2	85.5 - 87.0	Indicative of Au(III) oxidation state.
Sulfur (S)	S 2p ₃ / ₂	161.0 - 163.0	Indicative of sulfide (S ²⁻) oxidation state.

Infrared (IR) Spectroscopy

The IR spectrum of Au_2S_3 is expected to show broad absorption bands in the far-infrared region corresponding to Au-S stretching and bending vibrations. The amorphous nature of the material will likely lead to a broad, less-defined spectrum compared to a crystalline counterpart.

Computational Modeling of Spectroscopic Properties

Due to the challenges in experimental characterization, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the spectroscopic properties of Au₂S₃.

Caption: A typical computational workflow for predicting the spectroscopic properties of amorphous Au₂S₃ using DFT.

Theoretical Approach

- Model Building: An amorphous model of Au₂S₃ can be generated using techniques like meltquenching molecular dynamics simulations.
- Geometry Optimization: The atomic positions of the amorphous model are then relaxed using DFT to find a stable, low-energy configuration. It is crucial to use a functional and basis set that can accurately describe the electronic structure of gold, including relativistic effects.
 [1][3]
- Property Calculation:
 - UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, from which the UV-Vis spectrum can be simulated.[3]
 - Raman and IR Spectra: The vibrational frequencies and intensities can be calculated from
 the second derivatives of the energy with respect to atomic displacements. These can
 then be used to generate the theoretical Raman and IR spectra.[16][17]
 - XPS Spectra: The core-level binding energies for Au and S can be calculated to predict the XPS spectrum.

The relationship between the amorphous structure and the expected spectroscopic signatures is illustrated in the following diagram.

Caption: Logical diagram showing how the amorphous nature of Au_2S_3 influences its spectroscopic features.

Conclusion

While direct experimental spectroscopic data for **gold trisulfide** remains scarce, a comprehensive understanding of its likely spectroscopic properties can be pieced together from the analysis of related gold-sulfur systems and theoretical modeling. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the expected spectroscopic signatures of Au₂S₃ and the experimental and computational methodologies required for its characterization. The amorphous nature of this

material necessitates a multi-faceted approach, combining various spectroscopic techniques with robust computational analysis to fully elucidate its structure-property relationships. Future research focusing on the careful synthesis and advanced spectroscopic characterization of Au₂S₃ will be invaluable in unlocking its potential in various scientific and technological fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Gold(i) sulfide: unusual bonding and an unexpected computational challenge in a simple solid PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mmrc.caltech.edu [mmrc.caltech.edu]
- 6. surfacesciencewestern.com [surfacesciencewestern.com]
- 7. Gold trisulfide | Au2S3 | CID 6451223 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. platypustech.com [platypustech.com]
- 13. Exploring three-dimensional nanosystems with Raman spectroscopy: methylene blue adsorbed on thiol and sulfur monolayers on gold PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ethz.ch [ethz.ch]
- 15. mdpi.com [mdpi.com]
- 16. spectroscopyonline.com [spectroscopyonline.com]
- 17. mdpi.com [mdpi.com]

• To cite this document: BenchChem. [Spectroscopic Properties of Gold Trisulfide (Au₂S₃): An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075629#spectroscopic-properties-of-gold-trisulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com